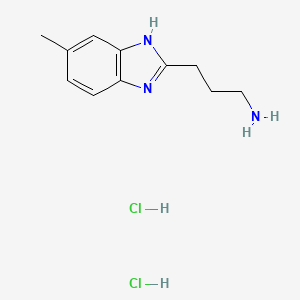

AGK-2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AGK-2 hydrochloride is a novel small molecule inhibitor that has been developed to target the sirtuin family of proteins. Sirtuins are a group of enzymes that are involved in various physiological processes, including aging, metabolism, and stress response. AGK-2 hydrochloride has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

Target of Action

AGK-2 hydrochloride is a potent and selective inhibitor of sirtuin 2 (SIRT2) . SIRT2 is a nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC) that plays significant roles in neurodegeneration, aging, cell cycle progression, and tumorigenesis .

Mode of Action

AGK-2 hydrochloride acts by reversibly inhibiting the activity of SIRT2 . It is cell-permeable and displays minimal activity against other sirtuins such as SIRT1 or SIRT3 . The inhibition of SIRT2 by AGK-2 hydrochloride leads to an increase in the acetylation of tubulin heterodimers .

Biochemical Pathways

The primary biochemical pathway affected by AGK-2 hydrochloride is the deacetylation of α-tubulin, a process regulated by SIRT2 . By inhibiting SIRT2, AGK-2 hydrochloride disrupts this pathway, leading to increased acetylation of tubulin heterodimers . This can impact various cellular processes, including cell cycle progression and neurodegeneration .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies

Result of Action

The inhibition of SIRT2 by AGK-2 hydrochloride has several molecular and cellular effects. It has been shown to protect dopaminergic neurons from α-synuclein-mediated toxicity in models of Parkinson’s disease . In cancer research, it has been found to decrease aldehyde dehydrogenase (ALDH1)+ cancer stem cells in primary breast cancer populations and decrease SIRT2-induced autophagy in human cancer cell lines .

properties

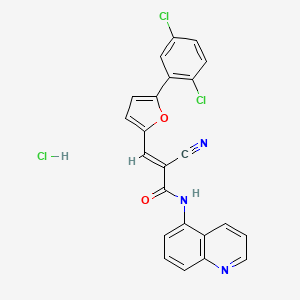

IUPAC Name |

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2.ClH/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20;/h1-12H,(H,28,29);1H/b14-11+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHORANLPOZDNF-JHGYPSGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AGK-2 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)

![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)

![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2399340.png)

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)